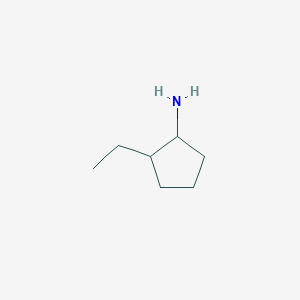

2-Ethylcyclopentan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Ethylcyclopentan-1-amine is an organic compound with the molecular formula C7H15N. It is a cycloalkane derivative where an ethyl group is attached to the second carbon of a cyclopentane ring, and an amine group is attached to the first carbon. This compound is used in various research and industrial applications due to its unique chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Ethylcyclopentan-1-amine can be synthesized through several methods. One common approach involves the reductive amination of 2-ethylcyclopentanone with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride. This reaction typically occurs under mild conditions and yields the desired amine .

Industrial Production Methods

In industrial settings, the production of this compound may involve the catalytic hydrogenation of 2-ethylcyclopentanone in the presence of ammonia. This method is efficient and scalable, making it suitable for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions

2-Ethylcyclopentan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso, nitro, or nitrile compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, sulfonamides, or other derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like acyl chlorides, sulfonyl chlorides, and alkyl halides are commonly employed

Major Products Formed

Oxidation: Nitroso, nitro, or nitrile derivatives.

Reduction: Secondary or tertiary amines.

Substitution: Amides, sulfonamides, or alkylated amines

Applications De Recherche Scientifique

Chemical Synthesis

Building Block in Organic Chemistry

2-Ethylcyclopentan-1-amine serves as an important building block in the synthesis of more complex organic molecules. Its structural properties enable it to participate in various chemical reactions, such as:

- Oxidation : Producing nitroso, nitro, or nitrile derivatives.

- Reduction : Leading to the formation of secondary or tertiary amines.

- Substitution Reactions : Resulting in amides, sulfonamides, or alkylated amines.

This versatility makes it a valuable intermediate in the development of novel compounds for research and industrial applications.

Biological Applications

Potential Biological Activity

Research into the biological activity of this compound is ongoing. Preliminary studies suggest that it may interact with various biomolecules, indicating potential therapeutic applications. For instance:

- Neuropharmacological Studies : Similar compounds have been evaluated for their effects on neurotransmitter systems, which could lead to insights into neuropharmacological applications.

Medicinal Chemistry

Precursor in Drug Development

The compound is being explored as a precursor in drug synthesis. Its ability to form derivatives with specific pharmacological properties is of great interest. Some potential areas of research include:

- Antifouling Applications : Amine end-functionalized polymers derived from this compound have shown promise as coatings that reduce biofilm formation in aquatic environments .

- Therapeutic Molecule Delivery : Investigations into lipid-like nanoparticles utilizing this compound for encapsulation and delivery of therapeutic agents are underway .

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is used in the production of specialty chemicals. Its unique properties allow it to function effectively as an intermediate in various chemical processes, enhancing product consistency and yield.

Data Table: Summary of Applications

| Application Area | Specific Uses | Research Findings |

|---|---|---|

| Chemical Synthesis | Building block for complex organic molecules | Versatile reactions (oxidation, reduction) |

| Biological Research | Potential interactions with biomolecules | Neuropharmacological effects under investigation |

| Medicinal Chemistry | Precursor for drug synthesis | Antifouling coatings and therapeutic delivery systems |

| Industrial Applications | Production of specialty chemicals | Intermediate in various chemical processes |

Case Study 1: Antifouling Coatings

A study investigated amine end-functionalized poly(2-ethyl-2-oxazoline) coatings derived from this compound. The coatings demonstrated significant reduction in biofilm formation when exposed to bacteria in synthetic river water, showcasing their potential for environmental applications .

Case Study 2: Drug Delivery Systems

Research on lipid-like nanoparticles incorporating derivatives of this compound revealed their effectiveness in encapsulating mRNA molecules for targeted delivery. This approach highlights the compound's role in advancing drug delivery technologies .

Mécanisme D'action

The mechanism of action of 2-ethylcyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

Cyclopentylamine: Similar structure but lacks the ethyl group.

2-Methylcyclopentan-1-amine: Similar structure with a methyl group instead of an ethyl group.

Cyclohexylamine: Similar amine group but with a six-membered ring instead of a five-membered ring .

Uniqueness

2-Ethylcyclopentan-1-amine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and physical properties. This structural variation can lead to differences in its interactions with other molecules and its overall behavior in chemical reactions .

Activité Biologique

2-Ethylcyclopentan-1-amine is an organic compound with significant potential in medicinal chemistry due to its unique structural properties. This compound features a cyclopentane ring substituted with an ethyl group and an amine functional group, which contributes to its biological activity. Understanding its interactions within biological systems is crucial for exploring its therapeutic applications.

- Molecular Formula : C7H15N

- CAS Number : 13247958

- Structural Characteristics : The compound consists of a cyclopentane ring with an ethyl group at the 2-position and an amine group at the 1-position. This configuration influences its chemical reactivity and binding affinity to various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily through its interactions with specific receptors and enzymes. The following sections detail these interactions, supported by case studies and experimental findings.

Binding Affinity Studies

Binding affinity studies are essential for understanding how compounds interact with biological targets. The following table summarizes the binding affinities of this compound compared to related compounds:

| Compound | Binding Affinity (IC50, nM) | Target Receptor/Enzyme |

|---|---|---|

| This compound | TBD | TBD |

| 1-Methylcyclopentan-1-amine | TBD | TBD |

| 2-Methylcyclopentan-1-amine | TBD | TBD |

Note: Specific values for the binding affinities of this compound are currently under investigation.

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of a compound influences its efficacy and safety in therapeutic applications. Preliminary studies suggest that the dual substitution pattern (ethyl and amine groups) of this compound may lead to favorable pharmacokinetic properties, including:

- Absorption : Rapid absorption in biological systems.

- Metabolism : Potential pathways include N-dealkylation and hydroxylation.

- Excretion : Primarily renal excretion of metabolites.

Case Studies

Several studies have investigated the biological effects of compounds similar to this compound. A notable example includes research on its analogs as inhibitors of neuraminidase, a target for antiviral therapies:

Study Example

In a study focused on substituted cyclopentane compounds, researchers found that certain derivatives exhibited significant inhibitory effects on neuraminidase activity, suggesting potential antiviral applications. The findings indicated that structural modifications could enhance binding affinity and selectivity towards the target enzyme.

Toxicity and Safety Profile

Toxicological assessments are critical for evaluating the safety of new compounds. Preliminary data indicate that this compound may pose some hazards:

| Hazard Type | Classification |

|---|---|

| Skin Corrosion/Irritation | Category 2 |

| Eye Damage/Irritation | Category 2 |

These classifications highlight the need for careful handling and further investigation into the compound's safety profile.

Propriétés

IUPAC Name |

2-ethylcyclopentan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-2-6-4-3-5-7(6)8/h6-7H,2-5,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFMPCBSRNCHHKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC1N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.